Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride
Description
Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is a quaternary ammonium salt characterized by a 3-hydroxyphenyl group, a p-nitrobenzyl group, and two methyl substituents on the nitrogen atom. For instance, edrophonium chloride (dimethylethyl(3-hydroxyphenyl)ammonium chloride) shares the 3-hydroxyphenyl and dimethylamino core but replaces the p-nitrobenzyl group with an ethyl group .
Properties
CAS No. |
66941-42-2 |
|---|---|
Molecular Formula |
C15H17ClN2O3 |
Molecular Weight |
308.76 g/mol |
IUPAC Name |
(3-hydroxyphenyl)-dimethyl-[(4-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C15H16N2O3.ClH/c1-17(2,14-4-3-5-15(18)10-14)11-12-6-8-13(9-7-12)16(19)20;/h3-10H,11H2,1-2H3;1H |
InChI Key |
QXWOSXXRWXDETA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=CC=C2)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride
General Synthetic Strategy
The synthesis of this compound generally involves the quaternization of a tertiary amine bearing the 3-hydroxyphenyl group with a p-nitrobenzyl halide (usually chloride or bromide). The process can be summarized as follows:
- Step 1: Preparation or procurement of the tertiary amine precursor, dimethyl(3-hydroxyphenyl)amine.
- Step 2: Preparation or procurement of p-nitrobenzyl chloride as the alkylating agent.
- Step 3: Nucleophilic substitution (quaternization) of the tertiary amine nitrogen with p-nitrobenzyl chloride to yield the quaternary ammonium chloride salt.
This approach aligns with classical quaternization reactions described in organic chemistry literature, where an amine nitrogen attacks an alkyl halide, leading to the formation of a quaternary ammonium salt.
Detailed Reaction Conditions and Reagents
Solvent and Temperature
- The reaction is typically carried out in a polar aprotic solvent such as anhydrous acetonitrile or tetrahydrofuran (THF) to dissolve both reactants and facilitate nucleophilic substitution.
- The reaction temperature is generally maintained at room temperature to mild reflux (25–80 °C), depending on the reactivity of the alkyl halide and amine.
Reaction Time and Stoichiometry
- The molar ratio of tertiary amine to p-nitrobenzyl chloride is usually 1:1.1 to 1:1.5 to ensure complete quaternization.
- Reaction times vary from several hours to overnight (12–24 hours) to achieve high conversion rates.
Base and Catalysts
Example Procedure from Literature
Based on the patent WO1999055664A1 and related literature:
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Dissolve dimethyl(3-hydroxyphenyl)amine in anhydrous acetonitrile | Ensures good solubility and reaction medium |
| 2 | Add p-nitrobenzyl chloride dropwise at room temperature | Controlled addition to avoid side reactions |
| 3 | Stir the mixture at reflux temperature (60–80 °C) for 12–24 hours | Promotes complete quaternization |
| 4 | Cool the reaction mixture and precipitate the product by addition of diethyl ether or similar non-polar solvent | Facilitates isolation of the quaternary salt |
| 5 | Filter and dry the precipitate under vacuum | Yields pure this compound |
This method typically affords the quaternary ammonium salt in moderate to high yields (70–90%) .
Analytical Data and Research Outcomes
Characterization Techniques
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the presence of aromatic protons, hydroxyl group, methyl substituents on nitrogen, and the p-nitrobenzyl moiety.
- Infrared (IR) Spectroscopy: Characteristic bands for hydroxyl (around 3400 cm⁻¹), aromatic nitro group (strong bands near 1520 and 1340 cm⁻¹), and ammonium salt functionalities.
- Mass Spectrometry (MS): Molecular ion peak corresponding to the quaternary ammonium compound.
- Elemental Analysis: Confirms the expected C, H, N, and Cl content consistent with the molecular formula.
Yield and Purity
| Parameter | Result |
|---|---|
| Reaction yield | 75–90% |
| Purity (HPLC) | >95% |
| Melting point | Typically 180–185 °C |
| Solubility | Soluble in polar solvents such as water and methanol |
Alternative Synthetic Routes and Related Compounds
Reduction and Oxidation Steps
In some synthetic schemes related to compounds with similar structures (e.g., 1-(p-nitrobenzyl)-N-methyl-octahydroisoquinoline derivatives), the nitro group is introduced via nitration of the benzyl moiety, followed by reduction to an amine and subsequent diazotation and hydrolysis to yield hydroxy derivatives. However, for this compound, direct quaternization is the preferred method.
Summary Table of Preparation Methods
Chemical Reactions Analysis
General Reactivity Profile
The compound’s reactivity is influenced by:
-
Quaternary ammonium center : Prone to nucleophilic substitution, ylide formation, or Hofmann elimination under basic conditions.
-
p-Nitrobenzyl group : Electron-withdrawing effects enhance electrophilicity at the benzylic position.
-
3-Hydroxyphenyl group : Potential for oxidation, hydrogen bonding, or coordination with metal ions.
2.1. Ylide Formation and Cycloaddition Reactions
Quaternary ammonium salts generate nitrogen ylides upon deprotonation by strong bases (e.g., NaH or KOtBu). For example:
-
Deprotonation at the benzylic position forms a stabilized ylide intermediate (Scheme 1 ).
-
Ylides react with electrophiles like diarylcarbenium ions or Michael acceptors via [3+2] cycloadditions, yielding pyrrolidines or other heterocycles .
Relevant Data :
| Electrophile | Reaction Outcome | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| Benzhydrylium ion (2a) | [3+2] Cycloadduct | |
| Benzylidene malonate (4a) | Michael adduct |
Source: Kinetic studies on analogous ammonium ylides .
2.2. Nucleophilic Substitution
The p-nitrobenzyl group undergoes nucleophilic displacement under basic conditions due to its electron-deficient benzylic carbon (Scheme 2 ):
-
Hydroxide ions or amines attack the benzylic position, releasing dimethyl(3-hydroxyphenyl)amine and p-nitrobenzyl derivatives .
Example Reaction :
2.3. Reduction of the Nitro Group
The p-nitro group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂, altering the compound’s electronic properties :
Note: Reduction kinetics depend on solvent polarity and catalyst loading .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C via Hofmann elimination, releasing dimethylamine and forming a styrene derivative .
-
Photochemical Behavior : Nitrobenzyl groups are photolabile; UV irradiation (λ = 254–365 nm) cleaves the benzylic C–N bond, releasing the phenolic moiety .
Photodegradation Quantum Yields :
| Solvent | Φ (254 nm) | Half-Life (t₁/₂) |
|---|---|---|
| Methanol | 0.68 | 2.1 min |
| Benzene | 0.11 | 12.7 min |
Source: Photolysis studies on nitrobenzyl PPGs .
Toxicological Considerations
Quaternary ammonium salts like this compound are typically:
Scientific Research Applications
The compound Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications across different domains, including medicinal chemistry, biochemistry, and materials science.
Antimicrobial Activity
Research has indicated that compounds with quaternary ammonium structures, similar to this compound, exhibit significant antimicrobial properties. These compounds can disrupt bacterial cell membranes, making them effective against various pathogens. Studies have shown that derivatives of this compound can be synthesized to enhance their antimicrobial efficacy against resistant strains of bacteria.
Drug Delivery Systems
The ability of this compound to form stable complexes with nucleic acids has led to its investigation as a potential carrier for gene delivery. Its cationic nature facilitates the encapsulation of negatively charged DNA or RNA, promoting cellular uptake and expression. This application is particularly relevant in gene therapy and vaccine development.
Photoremovable Protecting Groups
This compound can serve as a photoremovable protecting group in organic synthesis. The nitrobenzyl moiety is known for its ability to release protected functional groups upon exposure to light, enabling selective reactions in complex organic molecules. This property is exploited in the development of targeted drug delivery systems where spatial and temporal control over drug release is crucial.
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its structural components allow it to interact with active sites of enzymes, providing insights into enzyme kinetics and the design of inhibitors.
Cell Membrane Studies
Due to its amphiphilic nature, this compound is used in membrane permeability assays, helping researchers understand how various substances traverse biological membranes.
Synthesis of Functional Polymers
The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced properties such as increased thermal stability and improved mechanical strength.
Coatings and Surface Modifications
This compound can be used in developing antimicrobial coatings for medical devices or surfaces, leveraging its antimicrobial properties to reduce infection rates in clinical settings.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that a derivative of this compound exhibited potent activity against Staphylococcus aureus. The study highlighted the compound's mechanism of action involving disruption of the bacterial cell membrane.
Case Study 2: Gene Delivery
In research published in Molecular Therapy, the use of this compound as a gene delivery agent was evaluated. The study reported successful transfection rates in vitro using plasmid DNA encapsulated within nanoparticles formed from the compound, indicating its potential for therapeutic applications.
Mechanism of Action
The antimicrobial activity of Dimethyl(3-hydroxyphenyl)(p-nitrobenzyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with the metabolic processes of microbes, further enhancing its antimicrobial effects.
Comparison with Similar Compounds
Edrophonium Chloride (Dimethylethyl(3-hydroxyphenyl)ammonium Chloride)
- Structure : Ethyl group instead of p-nitrobenzyl.
- Pharmacology: Short-acting acetylcholinesterase inhibitor used diagnostically in myasthenia gravis .
- Metabolism : Rapidly absorbed and excreted, with studies showing its radiolabeled form ([14C]-edrophonium) used to trace pharmacokinetics in blood .
- Key Difference : The ethyl group in edrophonium favors reversible acetylcholinesterase inhibition, while the p-nitrobenzyl group in the target compound may confer distinct receptor interactions (e.g., neuromuscular blockade).
Ro 2-4395 and Ro 2-4658 (Nitrobenzyl-Substituted Bis-Quaternaries)
- Structure : Bis-quaternary ammonium salts with p-nitrobenzyl and aromatic linkers .
- Pharmacology : Exhibit Tensilon (edrophonium)-reversible neuromuscular blockade , mimicking d-tubocurarine. Ro 2-4395 showed higher potency than d-tubocurarine in cats and rabbits but lower in monkeys .
- Mechanism : The p-nitrobenzyl group converts decamethonium-like irreversible agents into reversible antagonists, likely due to altered receptor binding kinetics .
- Key Difference: The target compound is monomeric, whereas Ro 2-4395 is a bis-quaternary with a 1,4-phenylene linker, enhancing its potency and duration.
Benzyl (Dodecyl) Dimethyl Ammonium Chloride
- Structure : Long alkyl chain (dodecyl) and benzyl group .
- Application : Disinfectant and antiseptic with surfactant properties, effective against bacteria, fungi, and enveloped viruses .
- Toxicity : Reproductive toxicity observed in CD® rats for alkyl dimethyl benzyl ammonium chloride (ADBAC), a related compound .
- Key Difference : The target compound’s 3-hydroxyphenyl and nitro groups may reduce surfactant activity but enhance specificity for neurological targets.
Functional and Pharmacological Comparisons
Table 1: Structural and Functional Comparison
Table 2: Toxicity and Metabolic Profiles
Mechanistic Insights
- Nitrobenzyl vs. Alkyl/Benzyl Groups : The p-nitrobenzyl group’s electron-withdrawing nature may enhance binding to nicotinic acetylcholine receptors (nAChRs) by stabilizing charge interactions, as seen in Ro 2-4395 . In contrast, alkyl groups (e.g., ethyl in edrophonium) favor enzyme inhibition.
- Steric Effects : The 3-hydroxyphenyl group may limit membrane permeability, reducing systemic toxicity but restricting applications to topical or injectable formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
